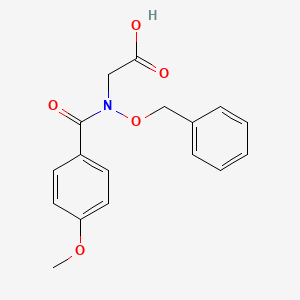
(2-Iodo-1,2-dinitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-1,2-dinitroethenyl)benzene is an organic compound characterized by the presence of an iodo group and two nitro groups attached to an ethenyl moiety, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-1,2-dinitroethenyl)benzene typically involves the nitration of iodobenzene derivatives. One common method includes the electrophilic aromatic substitution reaction where iodobenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions often require controlled temperatures to ensure the selective formation of the desired nitro groups at the appropriate positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-1,2-dinitroethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions to facilitate the substitution of the iodo group.
Major Products
Scientific Research Applications
(2-Iodo-1,2-dinitroethenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Iodo-1,2-dinitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-nitrobenzene: Similar in structure but lacks the second nitro group and the ethenyl moiety.
1-Iodo-2,3-dinitrobenzene: Contains two nitro groups but differs in the position of the nitro groups on the benzene ring.
1-Iodo-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of nitro groups, leading to different chemical properties.
Properties
CAS No. |
137882-85-0 |
|---|---|
Molecular Formula |
C8H5IN2O4 |
Molecular Weight |
320.04 g/mol |
IUPAC Name |
(2-iodo-1,2-dinitroethenyl)benzene |
InChI |
InChI=1S/C8H5IN2O4/c9-8(11(14)15)7(10(12)13)6-4-2-1-3-5-6/h1-5H |
InChI Key |
OWJRXMVURVBJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C([N+](=O)[O-])I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
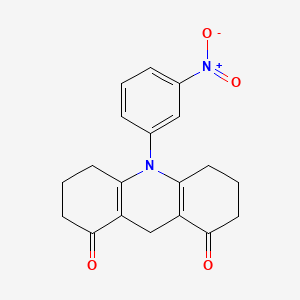
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
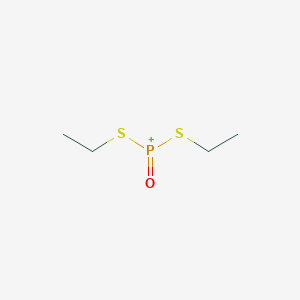
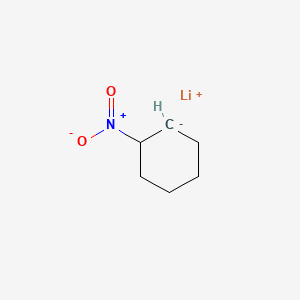
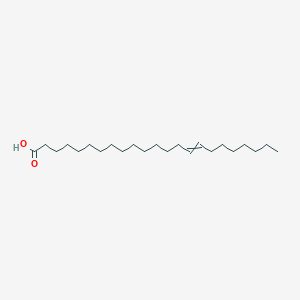
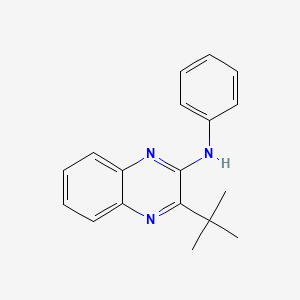
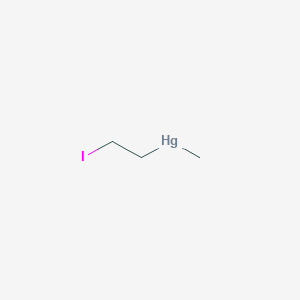
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
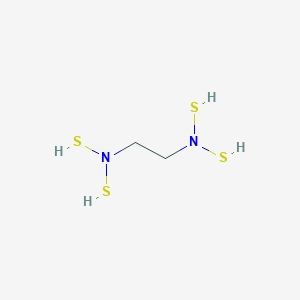
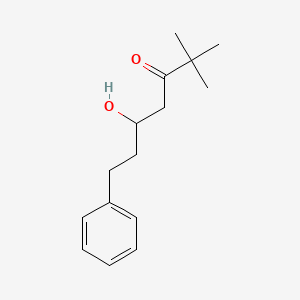
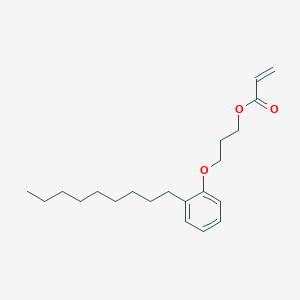
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
